4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride
Description
4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride is a piperidine derivative characterized by a 2-fluorobenzyl group attached via an ether-oxygen-methyl linkage to the piperidine ring. The compound’s molecular formula is C₁₃H₁₇ClFNO, with a molecular weight of approximately 261.74 g/mol (calculated). It is a hydrochloride salt, enhancing its stability and solubility in polar solvents.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQZOSPXURUIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623848 | |
| Record name | 4-{[(2-Fluorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-80-5 | |
| Record name | 4-{[(2-Fluorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Piperidine or substituted piperidine derivatives serve as the core scaffold.
- 2-Fluorobenzyl halides or alcohols are used as electrophilic or nucleophilic partners for benzylation.
- Protecting groups may be employed on the piperidine nitrogen or hydroxyl groups to direct selectivity.
Typical Synthetic Route
Synthesis of 4-(2-Fluorobenzyl)piperidine:
- The piperidine nitrogen is often protected or left free depending on the method.
- 2-Fluorobenzyl chloride or bromide is reacted with piperidine under basic conditions to form 4-(2-fluorobenzyl)piperidine.
- This step is generally performed in an aprotic solvent such as dichloromethane or dimethylformamide (DMF) with a base like sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
Introduction of the Oxy-Methyl Linkage:
- The hydroxymethyl group is introduced at the 4-position of the piperidine ring, often via reaction with formaldehyde or paraformaldehyde under reductive amination or hydroxymethylation conditions.
- The 2-fluorobenzyl group is then linked through an ether bond to this hydroxymethyl group, typically by reaction with 2-fluorobenzyl bromide or chloride in the presence of a base.
Formation of the Hydrochloride Salt:
- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethyl acetate or diethyl ether.
- This step improves the compound’s crystallinity, stability, and solubility for pharmaceutical applications.
Representative Experimental Procedure (Adapted from Patent WO2001002357A2 and Related Literature)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Piperidine + 2-fluorobenzyl chloride, K2CO3, DMF, 60°C, 4 h | N-alkylation to form 4-(2-fluorobenzyl)piperidine | Moderate to high yield (60-85%) |
| 2 | Formaldehyde, NaBH4, MeOH, 0-25°C | Hydroxymethylation at 4-position | High regioselectivity |
| 3 | 2-Fluorobenzyl bromide, NaH, DMF, 65°C, 1.5 h | Ether formation linking 2-fluorobenzyl to hydroxymethyl group | Yield ~68%, purity >95% |
| 4 | HCl in ethyl acetate, room temperature | Formation of hydrochloride salt | Quantitative conversion |
Alternative and Advanced Methods
Transfer Hydrogenation: Use of formaldehyde and palladium catalysts under transfer hydrogenation conditions to reduce intermediates and introduce methyl groups on piperidine nitrogen has been reported, improving selectivity and avoiding harsh hydrogen gas conditions.
Grignard Reagents: For related piperidine derivatives, Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride) have been used to form key carbonyl intermediates at ambient temperature, avoiding cryogenic conditions.
Catalytic Hydrogenation: Rhodium-based catalysts have been employed for selective fluorination and deprotection steps in fluorinated piperidine synthesis, enabling high diastereoselectivity and yield.
Research Findings and Optimization
The introduction of the fluorine atom at the benzyl position is preferably done early in the synthesis to avoid loss of fluorine during subsequent steps, although this can lead to some fluorine loss as by-products.
Reaction temperatures between 60-70°C are optimal for ether formation to avoid discoloration and side reactions.
Use of anhydrous sodium sulfate for drying organic extracts and careful solvent partitioning improves purity and yield.
The hydrochloride salt form exhibits improved crystallinity and stability, which is critical for pharmaceutical formulation.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent for alkylation | DMF, dichloromethane | Polar aprotic solvents preferred |
| Base for alkylation | K2CO3, NaH | Strong bases facilitate substitution |
| Temperature for alkylation | 60-65°C | Balances rate and side reactions |
| Hydroxymethylation reagent | Formaldehyde, NaBH4 | Reductive hydroxymethylation |
| Ether formation | 2-fluorobenzyl bromide, NaH, DMF | Requires controlled heating |
| Salt formation | HCl in ethyl acetate | Quantitative conversion to HCl salt |
| Purification | Extraction, drying, evaporation | Use of anhydrous sodium sulfate |
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Neuropharmacological Applications
Selective Serotonin Reuptake Inhibition
One of the primary applications of 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride lies in its ability to inhibit serotonin and noradrenaline reuptake. This mechanism makes it a candidate for treating various central nervous system disorders such as depression, anxiety, and obsessive-compulsive disorders. Studies have shown that compounds with similar piperidine structures exhibit high affinity for serotonin transporters, suggesting that this compound could potentially serve as an effective antidepressant or anxiolytic agent .
Potential Therapeutic Indications
The therapeutic indications for this compound extend beyond mood disorders. It may also be beneficial in treating conditions such as:
- Nervous bulimia
- Alcohol addiction
- Panic disorders
- Pre-menstrual syndrome
- Migraine prophylaxis
These applications are supported by the structural characteristics that allow for selective binding to neuronal transporters .
Antimicrobial Activity
Inhibition of Bacterial Growth
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. Research into structure-activity relationships (SAR) has indicated that modifications to the piperidine structure can enhance its potency against specific bacterial strains. For instance, analogs with halogen substitutions have shown improved inhibitory effects on bacterial growth, suggesting a promising avenue for developing new antibiotics .
Case Study: MenA Inhibitors
In a focused study on MenA inhibitors, certain piperidine derivatives demonstrated significant antibacterial activity with low cytotoxicity profiles. The introduction of aryl groups, such as 2-fluorobenzyl, was found to optimize both lipophilicity and potency against bacterial targets . This indicates that compounds like this compound could be explored further as potential antibacterial agents.
Enzyme Inhibition
Tyrosinase Inhibition
Another significant application of this compound is its role in inhibiting tyrosinase, an enzyme involved in melanin production. Inhibitors of tyrosinase are crucial for treating hyperpigmentation disorders. Research has shown that derivatives containing the 4-fluorobenzylpiperazine moiety effectively occupy the active site of tyrosinase, preventing substrate binding and thereby inhibiting melanin synthesis .
Data Summary Table
| Application Area | Mechanism/Target | Potential Indications |
|---|---|---|
| Neuropharmacology | Serotonin/Noradrenaline reuptake inhibition | Depression, anxiety, OCD |
| Antimicrobial Activity | Bacterial growth inhibition | Bacterial infections |
| Enzyme Inhibition | Tyrosinase inhibition | Hyperpigmentation disorders |
Mechanism of Action
The mechanism of action of 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to five structural analogs, focusing on substituent effects, physicochemical properties, and regulatory profiles.
Structural and Physicochemical Comparison
Notes:
- Hydrogen Bond Acceptors : The target compound and analogs with ether-oxymethyl groups (e.g., ) have higher acceptor counts compared to direct benzyl-bonded derivatives (e.g., ).
- Topological Polar Surface Area (TPSA) : Compounds with ether-oxymethyl groups exhibit TPSA values near 21.3 Ų, indicating moderate polarity, while direct benzyl-linked analogs (e.g., ) have lower TPSA (~12.5 Ų), suggesting enhanced membrane permeability .
- Substituent Effects: Fluorine at the ortho-position (target) vs. meta-position () influences steric interactions and electronic distribution. Chlorine substitution () increases molecular weight and may enhance halogen bonding in target interactions.
Research Findings
- Solubility : The hydrochloride salt form enhances aqueous solubility compared to freebase analogs .
- Stability : Fluorine substitution at the ortho-position may reduce metabolic degradation compared to para-substituted fluorophenyl derivatives .
- Reactivity : The ether-oxymethyl group in the target compound is less prone to oxidative cleavage than sulfide-linked analogs (e.g., ).
Biological Activity
4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that includes a 2-fluorobenzyl group, which may influence its interaction with biological targets, including enzymes and receptors.
The molecular formula of this compound is . Its structure allows it to participate in various chemical reactions typical of piperidine derivatives, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of various derivatives that might exhibit different biological activities .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as an inhibitor or activator of various enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, its interaction with tyrosinase has been studied, revealing competitive inhibition properties .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C13H19ClFN | Contains a 2-fluorobenzyl group |
| 3-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride | C13H19ClFN | Different substitution pattern |
| 4-(2,4-Difluorobenzoyl)piperidine hydrochloride | C12H14ClF2N | Benzoyl substitution instead of alkoxymethyl |
Case Studies
- Tyrosinase Inhibition : A study evaluated the inhibitory effects of various piperidine derivatives on tyrosinase activity. The results indicated that modifications on the piperidine ring significantly influenced the inhibitory potency, suggesting that this compound could be optimized for enhanced activity .
- Antimicrobial Screening : In a broader screening of piperidine derivatives for antimicrobial properties, compounds structurally related to this compound exhibited promising results against several pathogens. This highlights the potential for further exploration of this compound in antimicrobial research .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride, and what reaction conditions are critical for success?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized using benzyl halides (e.g., 2-fluorobenzyl chloride) in the presence of a base (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or dichloromethane . Key parameters include reaction temperature (typically 0–60°C), stoichiometric ratios (1:1.2 for piperidine:benzyl halide), and purification via recrystallization or chromatography .
| Synthetic Route | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic substitution | 2-Fluorobenzyl chloride, K₂CO₃, DMF, 40°C | ~65% | |
| Reductive amination | 2-Fluorobenzaldehyde, NaBH₃CN, MeOH | ~50% |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-based precautions:
- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste per local regulations .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?
- Methodological Answer : Use a design-of-experiments (DoE) approach to test variables:
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH) solvents for reaction efficiency .
- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution rates .
- Temperature Gradients : Conduct reactions at 25°C, 40°C, and 60°C to identify optimal kinetic conditions .
- Data Contradiction Analysis : Conflicting yield reports may arise from impurities in starting materials (validate via LC-MS) or incomplete quenching of intermediates (monitor via TLC/NMR) .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer :
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column; acceptable purity ≥95% .
- Structural Confirmation :
- NMR : Compare ¹H/¹³C NMR peaks with computational simulations (e.g., PubChem data ).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .
- Thermal Stability : TGA/DSC to assess decomposition temperatures (e.g., melting point ~220–224°C) .
Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational tools (e.g., ACD/Labs or ChemDraw) and literature analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride ).
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peak interference in NMR .
- Crystallography : If crystalline, perform single-crystal X-ray diffraction for unambiguous confirmation .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
- Methodological Answer :
- Process Controls : Standardize reaction times, solvent drying (e.g., molecular sieves), and intermediate purification steps .
- Quality Metrics : Monitor water content (Karl Fischer titration) and residual solvents (GC-MS) in final batches .
- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the benzyl ether group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
